molecular formula C6H11NO2 B3040440 3-(Cyclopropylamino)propionic Acid CAS No. 202059-87-8

3-(Cyclopropylamino)propionic Acid

Cat. No.: B3040440
CAS No.: 202059-87-8
M. Wt: 129.16 g/mol
InChI Key: KAGNQZHEDUAMKC-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)propionic Acid is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is also known by its IUPAC name, N-cyclopropyl-beta-alanine . This compound is characterized by the presence of a cyclopropyl group attached to an amino acid backbone, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 3-(Cyclopropylamino)propionic Acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(Cyclopropylamino)propionic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may lead to the formation of amines.

Scientific Research Applications

3-(Cyclopropylamino)propionic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in metabolic pathways and enzyme interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, the compound finds applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)propionic Acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes involved in amino acid metabolism, potentially inhibiting or modulating their activity . This interaction can lead to various physiological effects, depending on the specific enzyme and pathway targeted. Further research is needed to fully elucidate the detailed mechanism of action and the molecular targets involved.

Comparison with Similar Compounds

3-(Cyclopropylamino)propionic Acid can be compared with other similar compounds, such as beta-alanine and cyclopropylamine . While beta-alanine is a simple amino acid, the presence of the cyclopropyl group in this compound imparts unique chemical properties and reactivity. Cyclopropylamine, on the other hand, is a simple amine with a cyclopropyl group, lacking the amino acid backbone present in this compound. These structural differences contribute to the distinct chemical and biological properties of this compound, making it a valuable compound for various scientific studies.

Properties

IUPAC Name

3-(cyclopropylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)3-4-7-5-1-2-5/h5,7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGNQZHEDUAMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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